Cobicistat

Description

Propriétés

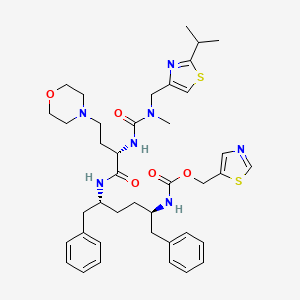

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIGNRJZKPOIKD-CQXVEOKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143269 | |

| Record name | Cobicistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

776.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004316-88-4 | |

| Record name | Cobicistat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cobicistat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cobicistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cobicistat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COBICISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cobicistat: A Deep Dive into its Discovery and Synthetic Evolution for the Medicinal Chemist

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic pathways of cobicistat, a potent and selective cytochrome P450 3A4 (CYP3A4) inhibitor. Developed as a pharmacoenhancer, this compound plays a crucial role in modern HIV therapy by boosting the plasma concentrations of co-administered antiretroviral agents. This document delves into the strategic rationale behind its design, evolving from the structural backbone of ritonavir, and meticulously details the various synthetic routes that have been developed, from initial discovery to process-scale manufacturing. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Genesis of a Pharmacoenhancer

The advent of highly active antiretroviral therapy (HAART) revolutionized the management of HIV/AIDS. However, the high pill burden and complex dosing schedules of early regimens presented significant challenges to patient adherence. A key strategy to simplify these regimens was the introduction of pharmacokinetic enhancers, or "boosters." These agents inhibit the metabolic enzymes responsible for the breakdown of antiretroviral drugs, thereby increasing their plasma concentrations and allowing for lower or less frequent dosing.

Ritonavir, an HIV protease inhibitor, was the first compound widely used as a pharmacoenhancer due to its potent inhibition of CYP3A4. However, ritonavir possesses its own anti-HIV activity, which can contribute to the development of drug resistance, and is associated with undesirable side effects such as gastrointestinal intolerance and lipid abnormalities.[1][2] This created a clear unmet need for a dedicated pharmacoenhancer devoid of antiviral activity and with an improved side-effect profile.

This compound (formerly GS-9350), developed by Gilead Sciences, emerged as the answer to this need.[3][4] It is a potent, mechanism-based inhibitor of CYP3A enzymes, particularly CYP3A4, with no clinically relevant anti-HIV activity.[5][6] This selective activity profile makes it an ideal "clean" booster for several antiretroviral drugs, including the integrase inhibitor elvitegravir and the protease inhibitors atazanavir and darunavir.[7][8]

The Discovery of this compound: A Tale of Rational Drug Design

The discovery of this compound is a prime example of successful structure-activity relationship (SAR) studies. Scientists at Gilead Sciences utilized ritonavir as a lead compound to design a molecule that retained potent CYP3A4 inhibition while eliminating anti-HIV activity.[3]

From Ritonavir to a Dedicated Booster: Key Structural Modifications

The key structural modifications that distinguish this compound from ritonavir were meticulously planned to achieve the desired pharmacological profile:

-

Elimination of the Hydroxyl Group: The secondary hydroxyl group in the backbone of ritonavir is crucial for its binding to the HIV protease active site. Its removal in the this compound scaffold was a critical step in abrogating anti-HIV activity.[3]

-

Modification of the Valine Moiety: The terminal valine residue in ritonavir was replaced with a 2-morpholinoethyl group. This alteration further reduced any residual affinity for HIV protease and improved the molecule's physicochemical properties, such as aqueous solubility.[3][9]

-

Retention of the Thiazole Moieties: The two thiazole-containing fragments of ritonavir were identified as being critical for potent CYP3A4 inhibition. These were therefore retained in the this compound structure. The nitrogen atom of one of the thiazole rings is understood to directly coordinate with the heme iron of the CYP3A4 enzyme, leading to potent inhibition.[9][10]

These rational design choices resulted in a molecule with potent and selective inhibition of the CYP3A isozyme family (IC50 = 0.15 μM) and a significantly improved safety and drug-drug interaction profile compared to ritonavir.[2][3]

Mechanism of Action: Selective CYP3A4 Inhibition

This compound functions as a mechanism-based inhibitor of CYP3A4. This means that it is a substrate for the enzyme and is converted to a reactive metabolite that covalently binds to the enzyme, leading to its irreversible inactivation.[5] This potent and durable inhibition of CYP3A4 in the liver and gut wall is the cornerstone of its pharmacoenhancing effect.

Figure 1: Mechanism of action of this compound as a CYP3A4 inhibitor.

The Synthetic Pathways to this compound: A Medicinal Chemist's Perspective

The synthesis of a complex molecule like this compound presents numerous challenges, including the control of multiple stereocenters and the efficient construction of its various fragments. Several synthetic routes have been reported in the scientific and patent literature, each with its own set of advantages and disadvantages. This section will provide a detailed analysis of the key synthetic strategies.

The retrosynthetic analysis of this compound generally breaks the molecule down into three key fragments:

-

Fragment A: The morpholino-containing amino acid derivative.

-

Fragment B: The central diamine core.

-

Fragment C: The thiazole-containing carbamate portion.

Synthesis of Fragment A: The Morpholino Amino Acid

The synthesis of the (2S)-2-({--INVALID-LINK--carbamoyl}amino)-4-(morpholin-4-yl)butanoic acid fragment has been approached in various ways. A common strategy, as outlined by Xu et al. in ACS Medicinal Chemistry Letters, starts from a protected L-aspartic acid derivative.[9]

Representative Protocol for Fragment A Synthesis:

-

Starting Material: Commercially available (S)-4-amino-2-(tert-butoxycarbonylamino)butanoic acid.

-

Reductive Amination: The primary amine is reductively aminated with morpholine-4-carbaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the morpholine moiety.

-

Urea Formation: The resulting secondary amine is then reacted with a pre-formed carbamoyl chloride derivative of (2-isopropylthiazol-4-yl)-N-methylmethanamine to form the urea linkage.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is removed under acidic conditions to yield the free amine of Fragment A, ready for coupling.

Synthesis of Fragment B: The Chiral Diamine Core

The stereoselective synthesis of the (2R,5R)-5-amino-1,6-diphenylhexan-2-yl)carbamate core is a critical and challenging aspect of the overall synthesis. Several approaches have been developed to control the stereochemistry of the two chiral centers.

One notable route involves the use of a chiral auxiliary-mediated aldol reaction, while another employs an asymmetric hydrogenation. Patent literature also describes processes starting from L-phenylalaninol.[11][12]

Key Strategies for Fragment B Synthesis:

-

From L-Phenylalaninol: This approach often involves the conversion of L-phenylalaninol to a suitable electrophile or nucleophile, followed by a coupling reaction to form the C6 backbone. Stereocontrol is typically achieved through the use of chiral reagents or catalysts.[12]

-

Asymmetric Synthesis: More modern approaches may utilize asymmetric catalysis to set the stereocenters with high enantiomeric and diastereomeric purity, reducing the need for chiral auxiliaries or resolutions.

A key intermediate in several patented syntheses is (2R,5R)-1,6-diphenylhexane-2,5-diamine.[12]

Synthesis of Fragment C: The Thiazole Carbamate

The thiazol-5-ylmethyl carbamate fragment is typically prepared from 5-(hydroxymethyl)thiazole.

Representative Protocol for Fragment C Synthesis:

-

Carbonate Formation: 5-(hydroxymethyl)thiazole is reacted with a chloroformate, such as p-nitrophenyl chloroformate, in the presence of a base to form an activated carbonate.

-

Carbamate Formation: This activated carbonate is then reacted with an amine to form the desired carbamate. In the context of the total synthesis, this fragment is often coupled with the fully elaborated Fragment A-B conjugate.

Convergent Synthesis of this compound

The final assembly of this compound is typically achieved through a convergent approach, where the pre-synthesized fragments are coupled together in the final stages. This strategy maximizes efficiency and allows for the purification of intermediates at various stages.

The most common convergent strategy involves the amide coupling of Fragment A with the free amine of Fragment B, followed by the introduction of Fragment C.

Figure 2: A generalized convergent synthetic pathway for this compound.

A Published Synthetic Route:

A well-documented synthesis was published by Xu et al. in ACS Medicinal Chemistry Letters in 2010.[9] This route is a testament to the application of modern synthetic organic chemistry to the efficient construction of a complex pharmaceutical agent. The key steps are outlined below:

Table 1: Key Reactions in the Published Synthesis of this compound

| Step | Reaction Type | Starting Materials | Key Reagents | Product |

| 1 | Amide Coupling | Fragment A (acid) and Fragment B (amine) | EDC, HOBt | Amide intermediate |

| 2 | Carbamate Formation | Amide intermediate and activated Fragment C | Base | This compound |

Experimental Protocol: Final Coupling Step (Illustrative)

To a solution of the Fragment A-B amide intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C is added a base (e.g., diisopropylethylamine, 1.2 eq). The activated carbonate of 5-(hydroxymethyl)thiazole (1.1 eq) is then added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[13]

Industrial Scale-Up and Process Chemistry Considerations

For the large-scale synthesis of this compound, several factors become critically important:

-

Cost of Goods: The selection of inexpensive and readily available starting materials and reagents is paramount.

-

Process Safety: The avoidance of hazardous reagents and reaction conditions is a primary concern. For instance, some early lab-scale syntheses may have used reagents that are not suitable for large-scale production.[11]

-

Telescoping of Reactions: Combining multiple synthetic steps into a single pot without isolating intermediates can significantly improve efficiency and reduce waste.

-

Crystallization and Purification: The development of robust crystallization methods for the final product and key intermediates is essential for achieving high purity and ensuring batch-to-batch consistency. This compound itself is known to be an amorphous solid, which can present formulation challenges. To address this, it is often formulated as a co-precipitate with silicon dioxide.[1][14]

Patent literature often provides insights into the evolution of synthetic routes towards more scalable and cost-effective processes. These documents frequently describe alternative reagents, solvent systems, and purification methods optimized for manufacturing.[11][12]

Conclusion: A Modern Success Story in Medicinal Chemistry

The story of this compound is a compelling narrative of rational drug design and synthetic innovation. By systematically modifying a known drug, scientists were able to create a new chemical entity with a highly desirable and specific pharmacological profile. The subsequent development of efficient and scalable synthetic routes has enabled its widespread use in combination therapies that have significantly improved the lives of people living with HIV. For medicinal chemists, the journey of this compound from concept to clinic serves as an inspiring case study in the power of chemistry to address critical medical needs.

References

- 1. pharmacy.umaryland.edu [pharmacy.umaryland.edu]

- 2. This compound versus ritonavir boosting and differences in the drug-drug interaction profiles with co-medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Stereoselective synthesis of an anti-HIV drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Review of a Pharmacokinetic Enhancer for HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2014057498A3 - Process for the preparation of this compound intermediates - Google Patents [patents.google.com]

- 7. This compound versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Interaction of CYP3A4 with the inhibitor this compound: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2014057498A2 - Process for the preparation of this compound intermediates - Google Patents [patents.google.com]

- 11. WO2016037588A2 - New intermediate for synthesis of anti-aids drug enhancer this compound - Google Patents [patents.google.com]

- 12. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 13. WO2015145324A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 14. WO2015083066A1 - Preparation of this compound intermediates - Google Patents [patents.google.com]

A Technical Guide to the Structural Analysis of the Cobicistat-CYP3A4 Binding Interaction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of the interaction between Cobicistat, a potent pharmacokinetic enhancer, and Cytochrome P450 3A4 (CYP3A4), the most critical enzyme in human drug metabolism. We delve into the fundamental principles and methodologies, both experimental and computational, required to elucidate this clinically significant protein-ligand interaction. By synthesizing crystallographic data, kinetic analysis, and in silico modeling techniques, this guide offers a multi-faceted perspective on why this compound is an effective and selective inhibitor. Detailed protocols for X-ray crystallography and molecular dynamics simulations are provided, underscored by a rationale for each methodological choice, to empower researchers in their own structural biology investigations.

Introduction: The Clinical Significance of the CYP3A4-Cobicistat Interaction

Cytochrome P450 3A4 (CYP3A4) is a heme-containing monooxygenase predominantly expressed in the liver and intestine.[1] It is responsible for the oxidative metabolism of over 50% of all clinically used drugs, making it a central figure in drug efficacy, drug-drug interactions, and toxicity.[1][2] The vast, flexible active site of CYP3A4 allows it to accommodate a wide array of structurally diverse substrates.[1][3]

This compound is a mechanism-based inhibitor of CYP3A4.[4] Unlike its predecessor Ritonavir, this compound was specifically designed as a pharmacoenhancer, or "booster," lacking intrinsic antiviral activity.[4][5] Its primary function is to potently and selectively inhibit CYP3A4, thereby decreasing the metabolic breakdown of co-administered drugs.[4] This leads to higher systemic concentrations and prolonged therapeutic effects, a strategy crucial in modern anti-HIV therapies.[4][6] Understanding the precise structural nature of how this compound binds to and inhibits CYP3A4 is paramount for rational drug design and the development of next-generation pharmacokinetic enhancers with improved specificity and fewer off-target effects.[2][7]

The Structural Basis of Inhibition: A Multi-faceted Approach

A complete understanding of the this compound-CYP3A4 interaction cannot be achieved through a single method. It requires the integration of high-resolution structural data from experimental techniques with the dynamic insights provided by computational simulations.

Key Structural Features from X-ray Crystallography

The crystal structure of CYP3A4 in complex with this compound provides a static, high-resolution snapshot of the binding mode.[8][9] The structure, solved at a resolution of 2.5 Å, reveals the critical interactions that anchor this compound within the enzyme's active site.[8][9][10]

Core Binding Mechanism:

-

Heme Coordination: The primary inhibitory action of this compound stems from the direct coordination of its thiazole nitrogen atom to the heme iron of CYP3A4.[8][9] This interaction creates a stable, non-covalent bond with a Fe–N distance of approximately 2.15 Å.[8] This type of binding is characteristic of a Type II ligand, which directly interferes with the enzyme's ability to bind and reduce molecular oxygen, a critical step in the catalytic cycle.[3][7]

-

Hydrophobic and Aromatic Interactions: The potency of this compound is further enhanced by extensive hydrophobic and aromatic interactions between its phenyl side-groups and nonpolar residues within the active site.[8][9]

-

Distinctions from Ritonavir: While structurally similar to Ritonavir, this compound exhibits key differences. The crystal structure shows that this compound's bulky morpholine moiety causes a steric clash that prevents it from forming a hydrogen bond with the active site residue Serine 119 (S119).[8][9] This interaction is present in the CYP3A4-Ritonavir complex and contributes to its binding affinity.

The crystallographic data for the this compound-bound CYP3A4 complex is publicly available and provides the foundational blueprint for further analysis.

| Parameter | Value | Source |

| PDB ID | 9BBB | --INVALID-LINK--[10] |

| Resolution | 2.50 Å | --INVALID-LINK--[10] |

| Method | X-Ray Diffraction | --INVALID-LINK--[10] |

| Key Ligand | This compound (A1A) | --INVALID-LINK--[10] |

Table 1: Summary of Crystallographic Data for the CYP3A4-Cobicistat Complex.

Kinetic and Functional Insights

While the crystal structure provides a static image, kinetic studies reveal the functional consequences of this binding. Despite having a slightly lower binding affinity and rate compared to Ritonavir, this compound inhibits recombinant CYP3A4 with nearly identical potency.[8][9]

| Inhibitor | IC₅₀ (µM) | Binding Affinity (K_d) (µM) | Binding Rate (s⁻¹) |

| This compound | 0.24 | 0.030 | 0.72 |

| Ritonavir | 0.22 | ~0.015 (2-fold higher) | ~1.44 (2-fold higher) |

Table 2: Comparative Kinetic Parameters of this compound and Ritonavir with CYP3A4. Data sourced from Sevrioukova, I.F. (2024).[8][9]

This potent inhibition, despite a weaker initial binding, is attributed to the strength of the heme ligation and the extensive hydrophobic contacts, which effectively lock the enzyme in an inactive state.[7][8][9]

Methodologies for Structural Elucidation

This section provides detailed, field-proven methodologies for both experimental and computational analysis of the CYP3A4-Cobicistat complex.

Experimental Approach: X-Ray Crystallography

Obtaining a high-resolution crystal structure is the gold standard for visualizing protein-ligand interactions at an atomic level.[11] The process for a membrane-associated protein like CYP3A4 is complex and requires meticulous optimization at each stage.[12][13]

Caption: Workflow for X-ray crystallography of the CYP3A4-Cobicistat complex.

Protocol 1: Crystallization of the CYP3A4-Cobicistat Complex

Causality: This protocol is based on established methods for membrane protein crystallography.[12][14][15] The choice of E. coli is for high-yield expression, while detergent selection is critical for maintaining protein stability outside the lipid bilayer.[13]

-

Protein Expression and Purification :

-

Express recombinant human CYP3A4, often with modifications to enhance solubility and stability, in an Escherichia coli expression system (e.g., BL21(DE3) strain).[10]

-

Isolate the cell membranes containing the expressed CYP3A4.

-

Solubilize the protein from the membrane using a mild detergent (e.g., dodecyl maltoside - DDM). The goal is to replace the native lipids with detergent molecules to form stable protein-detergent micelles.[13]

-

Purify the solubilized protein to homogeneity using a series of chromatographic steps, such as affinity chromatography followed by size-exclusion chromatography.

-

-

Complex Formation and Crystallization :

-

Incubate the purified CYP3A4 with an excess of this compound to ensure full occupancy of the active site.

-

Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).[8] Screen a wide range of conditions (precipitants, pH, salts, additives) to find initial crystallization "hits".

-

Self-Validation: The formation of crystals, even small ones, validates that the protein is stable and homogenous enough for crystallization.

-

Optimize the initial hit conditions by systematically varying the concentrations of the components to grow larger, diffraction-quality crystals.[14]

-

-

Data Collection and Structure Solution :

-

Cryo-protect the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to determine space group and unit cell dimensions.

-

Solve the structure using molecular replacement, using a previously solved CYP3A4 structure as a search model.

-

Build the this compound molecule into the electron density map and refine the complete model.

-

Trustworthiness: Validate the final structure using metrics like R-work/R-free, Ramachandran plot analysis, and geometry checks to ensure its accuracy and reliability.[10]

-

Computational Approach: Molecular Dynamics (MD) Simulations

While crystallography provides a static picture, MD simulations reveal the dynamic behavior of the this compound-CYP3A4 complex in a simulated physiological environment.[16][17][18] This is crucial for understanding conformational flexibility and the stability of key interactions over time.

Caption: Workflow for Molecular Dynamics (MD) simulation of the CYP3A4-Cobicistat complex.

Protocol 2: MD Simulation of the CYP3A4-Cobicistat Complex

Causality: This protocol uses the experimentally determined crystal structure as a validated starting point.[10] The choice of force field (e.g., AMBER) is critical for accurately modeling the atomic interactions.[18] Equilibration ensures the system reaches a stable state before data collection, lending trustworthiness to the results.

-

System Preparation :

-

Begin with the crystal structure of the CYP3A4-Cobicistat complex (PDB ID: 9BBB).[10]

-

Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and checking for any missing atoms or residues.

-

Generate topology and parameter files for this compound using a standard force field (e.g., AMBER, CHARMM).

-

Place the complex in a periodic box of explicit water molecules (e.g., TIP3P model) and add counter-ions to neutralize the system.[18]

-

-

Simulation and Equilibration :

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system density under constant pressure (NPT ensemble) until pressure and density have stabilized.

-

Self-Validation: Monitor temperature, pressure, and density throughout equilibration. Stable plateaus in these values indicate a well-equilibrated system ready for production simulation.

-

-

Production Simulation and Analysis :

-

Run the production MD simulation for a sufficient length of time (typically >100 nanoseconds) to sample conformational space adequately.[16][17]

-

Analyze the resulting trajectory.

-

Trustworthiness: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone to assess overall structural stability throughout the simulation.[18] A stable RMSD indicates the complex is not undergoing major, unrealistic structural changes.

-

Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.

-

Analyze specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and active site residues as a function of time to assess their stability.

-

Conclusion and Future Directions

The structural analysis of the this compound-CYP3A4 interaction showcases a powerful synergy between experimental and computational biology. The high-resolution crystal structure provides an invaluable, static blueprint of the binding mode, highlighting the critical role of heme coordination and extensive hydrophobic interactions.[8][9] This is complemented by molecular dynamics simulations, which add a temporal dimension, confirming the stability of these interactions and revealing the dynamic flexibility of the complex.

Together, these methods provide a robust, self-validating framework for understanding how this compound achieves its potent and selective inhibition of CYP3A4. The insights gained are not merely academic; they form the basis for the rational design of new pharmacoenhancers with tailored properties, potentially offering greater selectivity, reduced drug-drug interaction profiles, and improved patient outcomes in combination therapies.

References

- 1. Cysteine 98 in CYP3A4 Contributes to Conformational Integrity Required for P450 Interaction with CYP Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human CYP3A4 by rationally designed ritonavir-like compounds: Impact and interplay of the side group functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and mechanism of the complex between cytochrome P4503A4 and ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Ritonavir and this compound as pharmacokinetic enhancers in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Interaction of CYP3A4 with the inhibitor this compound: Structural and mechanistic insights and comparison with ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of CYP3A4 with the inhibitor this compound: Structural and mechanistic insights and comparison with ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Protein-ligand Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.ccr.cancer.gov [home.ccr.cancer.gov]

- 14. researchgate.net [researchgate.net]

- 15. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Understanding the Enzyme-Ligand Complex: Insights from All-Atom Simulations of Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Cobicistat's Effect on P-glycoprotein and Other Key Drug Transporters: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Transporter Interactions in Pharmacokinetics

In the landscape of modern drug development, a thorough understanding of a drug candidate's interaction with transporters is not merely an academic exercise but a cornerstone of predictive pharmacokinetics and safety assessment. Efflux and uptake transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), are the gatekeepers of cellular and tissue drug disposition. Their modulation can lead to significant alterations in drug absorption, distribution, metabolism, and excretion (ADME), precipitating drug-drug interactions (DDIs) that can compromise therapeutic efficacy or induce toxicity. Cobicistat, a potent pharmacoenhancer, serves as a compelling case study in the profound impact of transporter inhibition. This guide provides an in-depth technical exploration of this compound's effects on P-gp and other clinically relevant drug transporters, offering field-proven insights and methodologies for researchers and drug development professionals.

This compound: A Mechanism-Based CYP3A Inhibitor with Significant Transporter Activity

This compound is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, primarily developed to "boost" the systemic exposure of certain antiretroviral drugs, such as atazanavir and darunavir.[1][2] By inhibiting CYP3A-mediated metabolism, this compound increases the plasma concentrations of co-administered substrates, allowing for lower or less frequent dosing.[2] However, its pharmacological profile extends beyond CYP3A inhibition. This compound is also a modulator of several key drug transporters, a characteristic that is integral to its overall effect as a pharmacoenhancer and a critical consideration in predicting its DDI potential.[3][4]

The Dual Role of this compound: CYP3A and Transporter Inhibition

The clinical utility of this compound stems from its potent and selective inhibition of CYP3A enzymes.[2] This mechanism is particularly beneficial for HIV protease inhibitors that are extensively metabolized by CYP3A.[2] Beyond this primary mechanism, this compound's interaction with efflux transporters in the gut, such as P-gp and BCRP, can enhance the oral bioavailability of co-administered drugs by inhibiting their efflux back into the intestinal lumen.[1] This dual action of metabolic and transporter inhibition makes this compound a highly effective pharmacoenhancer.

dot

Caption: this compound's dual mechanism of action in the intestine.

This compound's Interaction Profile with Key Drug Transporters

This compound has been demonstrated to inhibit a range of clinically significant drug transporters. The following table summarizes the in vitro inhibition data for this compound against these transporters. It is important to note that while this compound is a known inhibitor of OATP1B1 and OATP1B3, specific IC50 values are not consistently reported in publicly available literature.

| Transporter | Probe Substrate(s) | Test System | IC50 (μM) | Reference(s) |

| P-glycoprotein (P-gp/ABCB1) | Digoxin, Hoechst 33342 | Caco-2 cells, MDCKII-MDR1 cells | 36 ± 10 | [1] |

| Breast Cancer Resistance Protein (BCRP/ABCG2) | Hoechst 33342 | MDCKII-BCRP cells | 59 ± 28 | [1] |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1/SLCO1B1) | Not specified | Not specified | Weak inhibitor; specific IC50 not consistently reported | [3] |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3/SLCO1B3) | Not specified | Not specified | Weak inhibitor; specific IC50 not consistently reported | [3] |

| Multidrug and Toxin Extrusion Protein 1 (MATE1/SLC47A1) | Not specified | Not specified | 4.4 | [5] |

| Multidrug and Toxin Extrusion Protein 2K (MATE2K/SLC47A2) | Not specified | Not specified | 3.2 | [5] |

| Organic Anion Transporter 1 (OAT1/SLC22A6) | Tenofovir | Not specified | >15 | [6][7] |

| Organic Anion Transporter 3 (OAT3/SLC22A8) | Tenofovir | Not specified | 6.6 | [6][7] |

Mechanism of P-glycoprotein Inhibition

Studies suggest that this compound is a substrate of both P-gp and BCRP, and its inhibitory action is likely competitive.[1] This means that this compound directly competes with other P-gp substrates for binding to the transporter, thereby reducing their efflux. This competitive inhibition is a key factor in its ability to increase the intestinal absorption of co-administered drugs that are P-gp substrates.[1]

Experimental Protocols for Assessing P-glycoprotein Inhibition

To ensure the scientific integrity and trustworthiness of P-gp inhibition data, robust and well-validated in vitro assays are essential. The following are detailed, step-by-step methodologies for two widely accepted assays for determining P-gp inhibition.

Bidirectional Transport Assay Using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that mimics the intestinal barrier.[8] This model is considered the gold standard for in vitro prediction of intestinal drug absorption and P-gp-mediated efflux.[8]

Protocol:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[8]

-

Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².[8]

-

Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.[8]

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. TEER values should be ≥250 Ω·cm² to confirm monolayer integrity.[8]

-

Assess the permeability of a paracellular marker, such as Lucifer yellow or mannitol, to further validate the integrity of the tight junctions.[8]

-

-

Bidirectional Transport Experiment:

-

Preparation:

-

Apical to Basolateral (A→B) Permeability:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[4]

-

-

Basolateral to Apical (B→A) Permeability:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[4]

-

-

Incubation and Sampling:

-

-

Sample Analysis and Data Interpretation:

-

Quantify the concentration of the probe substrate in the samples using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions.

-

Calculate the efflux ratio (ER) as the ratio of Papp (B→A) to Papp (A→B). An efflux ratio significantly greater than 2 is indicative of active efflux.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition of the probe substrate's efflux against the concentration of the test compound.

-

dot

Caption: Workflow for Caco-2 P-gp inhibition assay.

ATPase Activity Assay Using Inside-Out Membrane Vesicles

This assay provides a more direct measure of the interaction between a test compound and P-gp by quantifying the transporter's ATP hydrolysis activity. P-gp utilizes the energy from ATP hydrolysis to efflux substrates.

Protocol:

-

Preparation of Inside-Out Membrane Vesicles:

-

ATPase Assay:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., Tris-HCl buffer with MgCl2 and EGTA).

-

Add a known concentration of the test compound (this compound) and a P-gp substrate (e.g., verapamil, which stimulates ATPase activity) to the reaction buffer containing the membrane vesicles.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Termination and Phosphate Detection:

-

Stop the reaction by adding a quenching solution (e.g., sodium dodecyl sulfate).

-

Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

-

-

Data Analysis:

-

The ATPase activity is calculated as the difference in Pi released in the presence and absence of a known P-gp inhibitor (e.g., sodium orthovanadate).

-

The effect of the test compound on P-gp ATPase activity (stimulation or inhibition) is determined by comparing the activity in the presence of the test compound to the basal activity.

-

Clinical Significance and Regulatory Considerations

The inhibition of drug transporters by this compound has several important clinical implications. The inhibition of intestinal P-gp and BCRP contributes to its pharmacoenhancing effect by increasing the absorption of co-administered drugs.[1] However, this also necessitates careful consideration of potential DDIs with other medications that are substrates of these transporters.[11]

This compound's inhibition of the renal transporter MATE1 is responsible for the observed modest increase in serum creatinine in patients, as MATE1 is involved in the tubular secretion of creatinine.[7][12] This effect is generally not associated with a change in the actual glomerular filtration rate but requires monitoring.[12]

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have issued guidance for the industry on the investigation of drug-drug interactions mediated by transporters.[13] These guidelines recommend in vitro studies to evaluate a new drug's potential to inhibit key transporters like P-gp, BCRP, OATP1B1, and OATP1B3. The results of these in vitro studies inform the need for clinical DDI studies.

Conclusion

This compound's pharmacological profile exemplifies the intricate interplay between drug metabolism and transport. Its potent inhibition of CYP3A, coupled with its modulation of key drug transporters like P-gp, BCRP, and MATE1, underscores the necessity of a comprehensive assessment of a drug candidate's transporter interaction profile during development. The in vitro methodologies detailed in this guide provide a robust framework for generating reliable data to predict and understand the clinical implications of such interactions. As the field of drug development continues to advance, a deep understanding of these fundamental pharmacokinetic principles will remain paramount in the pursuit of safer and more effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. A continuous fluorescence assay for the study of P-glycoprotein-mediated drug efflux using inside-out membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. No Inhibition of MATE1/2K-Mediated Renal Creatinine Secretion Predicted With Ritonavir or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the effect of this compound on the in vitro renal transport and cytotoxicity potential of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the Effect of this compound on the In Vitro Renal Transport and Cytotoxicity Potential of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Facile preparation of inside-out plasma membrane vesicles from tumor cells for functional studies of pharmacologically relevant translocating ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a Novel Pharmacoenhancer for Co-Formulation with HIV Protease and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: Review of a Pharmacokinetic Enhancer for HIV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

A Technical Guide to Investigating the Off-Target Effects of Cobicistat in Cellular Models

Abstract

Cobicistat is a potent, mechanism-based inhibitor of Cytochrome P450 3A (CYP3A) enzymes, widely utilized as a pharmacokinetic enhancer for antiretroviral drugs.[1][2][3][4] Its primary function is to boost the plasma concentrations of co-administered agents, thereby improving their efficacy and simplifying dosing regimens.[1] While designed for selectivity towards CYP3A, the potential for off-target interactions remains a critical area of investigation for predicting drug-drug interactions (DDIs) and ensuring patient safety.[3][4] This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the off-target effects of this compound using robust, validated cellular models. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer guidance on interpreting the integrated data to build a complete off-target profile. This guide is grounded in principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) for in vitro DDI studies.[5][6][7]

Introduction: The Rationale for Off-Target Screening

This compound was developed as a more selective alternative to Ritonavir, another potent CYP3A inhibitor, with the goal of reducing off-target interactions and avoiding antiviral activity.[2][3][4] However, "selective" is a relative term in pharmacology. The complex biological environment presents numerous proteins with structural similarities to the intended target. Therefore, a systematic investigation into this compound's effects on other key players in drug disposition—including other CYP450 isoforms, drug transporters, and nuclear receptors—is not merely an academic exercise but a regulatory and clinical necessity.[5][8][9]

Understanding these off-target effects is crucial for:

-

Predicting Clinically Relevant DDIs: Uncharacterized inhibition or induction of metabolic enzymes or transporters can lead to unexpected toxicity or therapeutic failure of co-administered drugs.[10]

-

Informing Clinical Trial Design: In vitro data helps to identify which medications should be prohibited during clinical studies and informs the design of specific clinical DDI studies if a potential interaction is found.[5][11]

-

Enhancing Drug Labeling and Safety: A thorough off-target profile provides critical information for drug labels, guiding clinicians in safe and effective prescribing.[5]

This guide will proceed through three core investigatory pillars: broad-spectrum CYP450 inhibition screening, evaluation of drug transporter interactions, and assessment of nuclear receptor modulation.

Pillar 1: Cytochrome P450 (CYP) Isoform Selectivity Profiling

While this compound is a potent CYP3A inhibitor, its effect on other major CYP isoforms involved in drug metabolism (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6) must be quantified.[12] Though some studies suggest this compound is a weak inhibitor of these other enzymes, comprehensive characterization is essential.[12][13]

Causality of Assay Choice: Fluorogenic High-Throughput Screening

For initial screening, a fluorescence-based assay using recombinant human CYP enzymes (e.g., Bactosomes) is the method of choice due to its speed, cost-effectiveness, and high-throughput capability.[14][15][16][17] This approach allows for the rapid determination of an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) across a panel of enzymes.[15]

The principle is straightforward: a non-fluorescent (pro-fluorogenic) substrate is converted by a specific CYP isoform into a highly fluorescent product.[16][18] The rate of fluorescence generation is directly proportional to enzyme activity. The addition of an inhibitor, like this compound, will decrease this rate, allowing for quantification of its inhibitory potency.[16]

Experimental Workflow: CYP Inhibition Assay

The following diagram and protocol outline a self-validating system for determining the IC50 of this compound against a panel of CYP isoforms.

Caption: Workflow for a high-throughput fluorescent CYP inhibition assay.

Detailed Protocol: CYP Inhibition Assay (Fluorogenic)

-

Reagent Preparation:

-

This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 7 concentrations) in DMSO.

-

Positive Controls: Prepare stocks of known potent inhibitors for each CYP isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

-

Enzyme/Substrate Mix: For each CYP isoform, prepare a mix containing the recombinant enzyme and its specific pro-fluorogenic substrate in reaction buffer (e.g., potassium phosphate buffer). Refer to manufacturer guidelines for optimal concentrations.[14][18]

-

NADPH Generating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. Prepare this fresh daily.[18]

-

-

Assay Plating (96-well format):

-

Add 2 µL of diluted this compound, positive control, or DMSO (vehicle control) to appropriate wells.

-

Add 98 µL of the Enzyme/Substrate mix to all wells.

-

-

Pre-incubation:

-

Incubate the plate for 10 minutes at 37°C. This allows this compound to bind to the enzyme before the reaction starts.

-

-

Reaction Initiation & Reading:

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data: % Inhibition = 100 * (1 - (Ratethis compound / RateVehicle)).

-

Plot % Inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation & Interpretation

Summarize the results in a clear table.

| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | IC50 (µM) of Positive Control |

| CYP3A4 | BFC | 0.032 | Ketoconazole: 0.04 |

| CYP2D6 | AMMC | > 10 | Quinidine: 0.05 |

| CYP2C9 | EFC | > 10 | Sulfaphenazole: 0.2 |

| CYP2C19 | EOMCC | > 10 | Ticlopidine: 1.5 |

| CYP1A2 | EROD | > 150 | Furafylline: 2.0 |

| CYP2B6 | EFC | > 10 | Ticlopidine: 0.8 |

| (Note: Data is illustrative, based on published findings.[12]) |

Interpretation: An IC50 value significantly greater than the expected clinical plasma concentrations of this compound suggests a low risk of DDI via that pathway. The potent, low nanomolar IC50 for CYP3A4 confirms its on-target activity, while high micromolar or non-existent inhibition for other CYPs would confirm its selectivity.[12]

Pillar 2: Drug Transporter Interaction Screening

Drug transporters are membrane proteins that control the influx and efflux of substances across cellular barriers. This compound is known to inhibit the efflux transporter P-glycoprotein (P-gp, ABCB1) and has been reported to interact with others like BCRP, OATP1B1, OATP1B3, and the renal transporter MATE1.[13][19][20] Investigating these interactions is critical as they can alter drug absorption, distribution, and elimination.[21]

Causality of Assay Choice: Transporter-Specific Cell-Based Assays

To assess transporter interactions, cell lines overexpressing a single, specific transporter are the gold standard. This allows for unambiguous attribution of an observed effect to the transporter of interest. For efflux transporters like P-gp, the assay measures the accumulation of a fluorescent substrate. Inhibition of P-gp by this compound will block the efflux of the substrate, leading to a measurable increase in intracellular fluorescence.[22]

Experimental Workflow: P-glycoprotein (P-gp) Inhibition Assay

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound (GS-9350): A Potent and Selective Inhibitor of Human CYP3A as a Novel Pharmacoenhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a review of its use as a pharmacokinetic enhancer of atazanavir and darunavir in patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]

- 6. test.altex.org [test.altex.org]

- 7. fda.gov [fda.gov]

- 8. news-medical.net [news-medical.net]

- 9. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]

- 10. Pharmacokinetics and pharmacodynamics of cytochrome P450 inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. Inhibition of human cytochromes P450 in vitro by ritonavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound versus Ritonavir: Similar Pharmacokinetic Enhancers But Some Important Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

- 15. researchgate.net [researchgate.net]

- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 17. FLUORESCENT PROBE BASED CYP INHIBITION ASSAY: A HIGH THROUGHPUT TOOL FOR EARLY DRUG DISCOVERY SCREENING | Semantic Scholar [semanticscholar.org]

- 18. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of the Effect of this compound on the In Vitro Renal Transport and Cytotoxicity Potential of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. ClinPGx [clinpgx.org]

- 22. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1® - PMC [pmc.ncbi.nlm.nih.gov]

Cobicistat as a Pharmacoenhancer for Non-Antiretroviral Therapies: A Technical Guide for Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

Cobicistat, a potent and specific mechanism-based inhibitor of cytochrome P450 3A (CYP3A) enzymes, is firmly established as a pharmacokinetic enhancer (pharmacoenhancer or "booster") in HIV-1 treatment regimens. Its primary function is to increase the systemic exposure of co-administered antiretroviral drugs, thereby improving their efficacy and enabling less frequent dosing. Beyond virology, the unique properties of this compound present a compelling opportunity to enhance a wide array of non-antiretroviral drugs that are substrates of CYP3A metabolism. This guide provides a technical framework for researchers and drug development professionals to evaluate the potential of this compound as a pharmacoenhancer for novel and existing therapeutic agents. We will delve into the mechanistic underpinnings of this compound, present a validated preclinical evaluation workflow, and discuss key considerations for clinical development.

Core Mechanism of Action: Selective CYP3A Inhibition

This compound's efficacy as a pharmacoenhancer is rooted in its potent and selective inhibition of the CYP3A subfamily of enzymes, primarily CYP3A4 and CYP3A5. These enzymes are responsible for the metabolism of approximately 50% of all clinically used drugs. This compound acts as a mechanism-based inhibitor, meaning it is transformed by the CYP3A enzyme into a reactive intermediate that covalently binds to the enzyme, rendering it inactive. This irreversible inactivation leads to a sustained increase in the plasma concentrations of co-administered drugs that are metabolized by CYP3A.

Unlike the earlier pharmacoenhancer ritonavir, this compound exhibits greater selectivity for CYP3A and lacks intrinsic antiretroviral activity. This selectivity minimizes off-target effects and reduces the potential for complex drug-drug interactions mediated by other CYP isoforms or transporters, making it a more predictable and potentially safer boosting agent for non-antiretroviral applications.

Figure 1: Mechanism of this compound-mediated CYP3A4 inhibition.

Preclinical Evaluation Workflow: A Step-by-Step Guide

Assessing the viability of this compound as a pharmacoenhancer for a new chemical entity (NCE) or an existing drug requires a structured, multi-stage approach. The following workflow outlines the critical in vitro and in vivo experiments necessary to establish proof-of-concept and characterize the interaction.

Figure 2: Preclinical evaluation workflow for this compound co-administration.

Phase 1: In Vitro Characterization

The initial phase focuses on confirming the candidate drug's susceptibility to CYP3A metabolism and quantifying the potential for this compound to inhibit this pathway.

Protocol 1: CYP3A4 Inhibition Assay using Human Liver Microsomes (HLMs)

This assay provides a direct measure of this compound's ability to block the metabolism of the candidate drug in a system containing a pool of human metabolic enzymes.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for the metabolism of the candidate drug.

-

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Candidate Drug (Test Substrate)

-

This compound (Inhibitor)

-

NADPH regenerating system (cofactor for CYP activity)

-

Control CYP3A4 Substrate (e.g., Midazolam or Testosterone)

-

LC-MS/MS system for quantification

-

-

Methodology:

-

Prepare Solutions: Create stock solutions of the candidate drug, control substrate, and this compound in an appropriate solvent (e.g., DMSO).

-

Incubation Setup: In a 96-well plate, combine phosphate buffer (pH 7.4), HLMs, and varying concentrations of this compound. Include a positive control (e.g., ketoconazole) and a vehicle control (no inhibitor).

-

Pre-incubation: Pre-incubate the HLM and inhibitor mixture at 37°C for 10-15 minutes. This step is critical for mechanism-based inhibitors like this compound to allow for metabolic activation and binding.

-

Initiate Reaction: Add the candidate drug to each well to start the metabolic reaction. Simultaneously, add the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Quench Reaction: Stop the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard.

-

Sample Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining amount of the candidate drug or the formation of its primary metabolite.

-

Data Analysis: Plot the percentage of metabolism inhibition against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value. A low nanomolar IC50 value indicates potent inhibition.

-

Phase 2: In Vivo Proof-of-Concept

Following successful in vitro validation, the next critical step is to confirm the pharmacoenhancing effect in a living system.

Protocol 2: Rodent Pharmacokinetic (PK) Study

This study compares the pharmacokinetic profile of the candidate drug administered alone versus in combination with this compound.

-

Objective: To determine the fold-increase in key PK parameters (AUC, Cmax) of the candidate drug when co-administered with this compound.

-

Model: Male Sprague-Dawley rats or C57BL/6 mice.

-

Methodology:

-

Animal Acclimatization: Acclimate animals for at least one week with standard housing and diet.

-

Group Allocation: Randomly assign animals to two groups:

-

Group A (Control): Receives the candidate drug plus vehicle.

-

Group B (Treatment): Receives the candidate drug plus this compound.

-

-

Dosing: Administer this compound (typically via oral gavage) approximately 1-2 hours before the administration of the candidate drug to ensure maximal CYP3A inhibition at the time of drug absorption.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein or cannula).

-

Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the candidate drug in plasma samples using a validated LC-MS/MS method.

-

PK Analysis: Use software like Phoenix WinNonlin to calculate pharmacokinetic parameters for each group, including:

-

AUC (Area Under the Curve): Total drug exposure.

-

Cmax (Maximum Concentration): Peak drug exposure.

-

Tmax (Time to Maximum Concentration): Time to reach peak exposure.

-

t1/2 (Half-life): Time for drug concentration to decrease by half.

-

-

Data Interpretation: A statistically significant increase in AUC and Cmax in the this compound group compared to the control group confirms in vivo pharmacoenhancement.

-

Therapeutic Areas of Interest & Data Summary

The application of this compound-mediated enhancement is theoretically beneficial for any CYP3A-metabolized drug with a narrow therapeutic window or suboptimal pharmacokinetic profile. Several areas have shown early promise.

| Therapeutic Area | Example Drug Class | Potential Benefit | Key PK Change Observed | Reference |

| Oncology | Tyrosine Kinase Inhibitors (TKIs) | Overcome resistance, reduce dose-related toxicity, decrease pill burden. | 2 to 7-fold increase in AUC of drugs like dasatinib and nilotinib. | |

| Immunosuppression | Calcineurin Inhibitors (e.g., Tacrolimus) | Achieve target therapeutic concentrations with lower, less toxic doses. | Significantly increased tacrolimus trough concentrations. | |

| Cardiovascular | Direct Oral Anticoagulants (DOACs) | Potential for dose reduction and stabilized plasma levels. | Increased exposure of rivaroxaban and apixaban. | |

| Hepatitis C | Direct-Acting Antivirals (DAAs) | Improve efficacy and shorten treatment duration. | Boosted concentrations of DAAs like glecaprevir/pibrentasvir. |

Clinical Development and Regulatory Considerations

Transitioning a this compound-boosted combination from preclinical to clinical development introduces several key considerations:

-

Drug-Drug Interaction (DDI) Profile: While this compound is more selective than ritonavir, it is also an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). A full in vitro transporter interaction panel is essential. The potential for complex DDIs with polypharmacy in target patient populations must be carefully evaluated.

-

Safety and Tolerability: The safety profile of the candidate drug at elevated concentrations must be well-understood. Dose-finding studies are critical to identify a new optimal dose that is both safe and effective when boosted by this compound.

-

Regulatory Pathway: A fixed-dose combination (FDC) product is often the most viable commercial strategy. This requires demonstrating that the combination provides a significant benefit over the individual components, such as improved efficacy, reduced toxicity, or enhanced patient compliance. Early engagement with regulatory agencies (e.g., FDA, EMA) is highly recommended to align on the development plan.

Conclusion

This compound offers a validated and powerful tool to optimize the pharmacokinetics of non-antiretroviral drugs metabolized by CYP3A. By significantly increasing drug exposure, it holds the potential to improve therapeutic efficacy, reduce dosing frequency, lower pill burden, and overcome certain forms of drug resistance. A systematic preclinical evaluation, beginning with in vitro metabolic assays and progressing to in vivo pharmacokinetic studies, is paramount to successfully identifying and validating candidate drugs for this compound-mediated enhancement. As our understanding of drug metabolism and interactions continues to grow, the strategic application of pharmacoenhancement with this compound represents a valuable paradigm in modern drug development, capable of unlocking the full therapeutic potential of new and existing medicines.

Unraveling the Impact of Cobicistat on Lipid Metabolism: An In-Depth Technical Guide for Researchers

Introduction: Beyond Pharmacokinetic Enhancement

Cobicistat, a potent inhibitor of cytochrome P450 3A (CYP3A) enzymes, is widely utilized as a pharmacokinetic enhancer for antiretroviral drugs, particularly in the treatment of HIV-1 infection.[1][2] Its primary function is to increase the systemic exposure of co-administered drugs, thereby improving their efficacy and dosing convenience.[1] However, clinical observations have consistently pointed towards a distinct impact of this compound on patient lipid profiles, often differing from that of its predecessor, Ritonavir.[3][4] While Ritonavir has been associated with significant dyslipidemia, including elevated triglycerides and cholesterol, switching to this compound has been shown to improve lipid parameters in some patient populations.[3] This has sparked considerable interest in the underlying mechanisms driving this compound's unique metabolic footprint, moving the conversation beyond its role as a simple "booster."

This technical guide provides a comprehensive overview of the early-stage research into this compound's effects on lipid metabolism. It is designed for researchers, scientists, and drug development professionals seeking to understand the current landscape and explore future avenues of investigation. We will delve into the known clinical effects, explore potential molecular mechanisms, and provide detailed experimental protocols to empower further research in this critical area. Our focus is on fostering a deeper understanding of the causality behind experimental choices and providing a framework for robust, self-validating research protocols.

I. The Clinical Picture: this compound's Differentiated Impact on Lipid Profiles

Clinical data has been instrumental in shaping our initial understanding of this compound's influence on lipid metabolism. Multiple studies have compared the lipid profiles of patients on this compound-boosted regimens with those on Ritonavir-boosted regimens.

A key finding is that switching from Ritonavir to this compound as a booster for protease inhibitors like darunavir can lead to significant improvements in lipid profiles, particularly in patients with pre-existing dyslipidemia.[3][4] These improvements include reductions in total cholesterol, LDL cholesterol, and triglycerides, alongside an increase in HDL cholesterol. This beneficial effect on the lipid profile is a significant clinical advantage of this compound over Ritonavir.

However, it is also important to note that regimens containing this compound, particularly in combination with other antiretroviral agents like elvitegravir and tenofovir alafenamide (TAF), have been associated with a higher risk of developing dyslipidemia compared to some other first-line regimens.[5][6] This suggests a complex interplay between this compound and other drugs in the regimen, as well as individual patient factors.

Table 1: Summary of Clinical Findings on this compound's Impact on Lipid Parameters

| Comparison | Total Cholesterol | LDL Cholesterol | HDL Cholesterol | Triglycerides | Reference(s) |

| Switching from Ritonavir to this compound | ↓ | ↓ | ↑ | ↓ | [3][4] |

| E/C/F/TAF vs. TDF-based regimens | ↑ | ↑ | ↑ | ↑ | [5][6] |

E/C/F/TAF: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide; TDF: Tenofovir Disoproxil Fumarate. Arrows indicate the general trend observed in studies.

These clinical observations raise fundamental questions about the direct molecular mechanisms of this compound's action. Is its effect on lipids solely a consequence of its potent CYP3A inhibition, or does it exert direct effects on cellular lipid metabolic pathways? The following sections will explore the early-stage research aimed at answering these questions.

II. Deconstructing the Mechanism: From Systemic Effects to Molecular Targets

This compound's primary and well-established mechanism of action is the potent and selective inhibition of CYP3A enzymes.[1][7][8] This inhibition slows the metabolism of co-administered drugs that are CYP3A substrates. While this is its intended therapeutic effect, the broad substrate specificity of CYP3A enzymes means that their inhibition can have far-reaching consequences on the metabolism of endogenous compounds, including steroids and lipids.

However, the hypothesis that this compound may have direct effects on lipid metabolism, independent of CYP3A inhibition, is an active area of investigation. This is supported by in-vitro studies showing that this compound affects adipocyte function differently than Ritonavir.[9]

A. Investigating Direct Effects on Adipocyte Biology

Adipocytes are central players in lipid metabolism, responsible for the storage and release of fatty acids. In-vitro studies using adipocyte cell lines, such as 3T3-L1 cells, provide a powerful system to dissect the direct effects of drugs on adipogenesis and lipid accumulation.[10]

This workflow describes a robust method to assess the direct impact of this compound on adipocyte biology. The causality behind this experimental choice lies in its ability to isolate the effects of the drug on a key cell type in lipid metabolism, independent of systemic factors.

References

- 1. Quantifying Cellular Lipids [protocols.io]

- 2. Biotransformation of this compound: metabolic pathways and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipids improved by switching from ritonavir to this compound as a booster for darunavir | aidsmap [aidsmap.com]

- 4. Significant improvement in triglyceride levels after switching from ritonavir to this compound in suppressed HIV-1-infected subjects with dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a Novel Pharmacoenhancer for Co-Formulation with HIV Protease and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Higher Risk of Dyslipidemia With Coformulated Elvitegravir, this compound, Emtricitabine, and Tenofovir Alafenamide than Efavirenz, Lamivudine, and Tenofovir Disoproxil Fumarate Among Antiretroviral-Naive People Living With HIV in China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biotransformation of this compound: Metabolic Pathways and Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human cytochromes P450 in vitro by ritonavir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.vub.be [researchportal.vub.be]

- 10. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Nuances of Cobicistat: An In-Depth Technical Guide to its Solubility and Stability in Laboratory Solvents

For the bench scientist and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount to ensuring experimental success and data integrity. This guide provides a detailed exploration of the solubility and stability of Cobicistat (also known as GS-9350), a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes, widely utilized as a pharmacokinetic enhancer in HIV therapy.

This compound's utility in research and pharmaceutical development necessitates a thorough grasp of its behavior in various solvent systems and under different environmental conditions. This technical guide moves beyond a simple recitation of facts to provide a foundational understanding of this compound's solubility characteristics and stability profile, empowering researchers to make informed decisions in their experimental design and execution.

The Molecular Blueprint: Understanding this compound's Physicochemical Properties

This compound is a complex molecule with the formal name (3R,6R,9S)-12-methyl-13-[2-(1-methylethyl)-4-thiazolyl]-9-[2-(4-morpholinyl)ethyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic acid, 5-thiazolylmethyl ester.[1] Its structure, which includes multiple nitrogen and oxygen atoms, thiazole rings, and a morpholine moiety, dictates its solubility and stability behavior.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonym | GS-9350 | [1] |

| Molecular Formula | C₄₀H₅₃N₇O₅S₂ | [1] |

| Formula Weight | 776.0 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| UV/Vis. λmax | 203, 242 nm | [1] |

| Storage (Solid) | -20°C | [1] |

| Long-term Stability (Solid) | ≥ 4 years at -20°C | [1] |

Solubility Profile of this compound: A Solvent-by-Solvent Analysis

The selection of an appropriate solvent is a critical first step in nearly all experimental workflows. This compound exhibits a varied solubility profile, with good solubility in several organic solvents and limited solubility in aqueous media.

Solubility in Common Organic Solvents

This compound is readily soluble in several common laboratory organic solvents. This high solubility is attributed to its large, complex structure with multiple functional groups capable of interacting with a range of solvent polarities.

Table 2: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1] |

| Dimethylformamide (DMF) | ~20 mg/mL | [1] |

| Ethanol | ~10 mg/mL | [1] |

| Methanol | Soluble | [2] |

| Acetonitrile | Soluble in Acetonitrile:Water (50:50) | [3] |

| Isopropanol | Information not readily available | |

| Acetone | Information not readily available |

Aqueous and pH-Dependent Solubility

This compound is sparingly soluble in aqueous buffers.[1] Its solubility in aqueous media is significantly influenced by pH due to the presence of ionizable groups in its structure.

Key Observations on Aqueous Solubility:

The increased solubility in the DMSO:PBS mixture highlights a common strategy for preparing aqueous working solutions of poorly soluble compounds. For maximal solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]

Experimental Protocol: Determining this compound Solubility

A robust and reproducible method for determining the equilibrium solubility of this compound is essential for accurate experimental work. The following protocol outlines a standard shake-flask method.

Step-by-Step Protocol for Equilibrium Solubility Determination:

-

Preparation of Saturated Solution: Add an excess amount of this compound crystalline solid to a known volume of the desired solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect a known volume of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability of this compound: A Guide to Preventing Degradation